3,5-dibroMothiophene-2-carboxaMide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

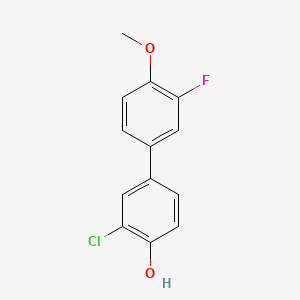

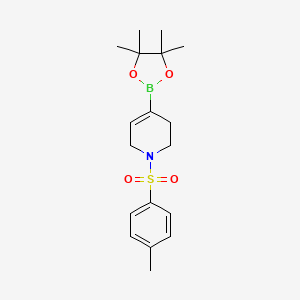

3,5-dibroMothiophene-2-carboxaMide is a chemical compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 . It is also known by other names such as 2-Thiophenecarboxamide, 3,5-dibromo- .

Molecular Structure Analysis

The molecular structure of 3,5-dibroMothiophene-2-carboxaMide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Further structural analysis can be performed through molecular docking calculations .Physical And Chemical Properties Analysis

3,5-dibroMothiophene-2-carboxaMide has a molecular weight of 284.956 and a density of 2.2±0.1 g/cm3 . The boiling point is 307.3±42.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3,5-Dibromothiophene-2-carboxamide has been explored for its potential in the synthesis of thiophene derivatives. These derivatives are significant due to their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can potentiate radiotherapy and chemotherapy in cancer treatment. The compound has been used in the synthesis of various thiophenecarboxamides and related compounds (Shinkwin, Whish, & Threadgill, 1999).

Molecular Transformations and Applications

- Research has shown that lithiation of 2,5-dibromothiophene, a closely related compound, followed by silylation, yields derivatives like 3,5-dibromo-2-trimethylsilylthiophene. These transformations are key in further chemical synthesis and have implications for designing novel compounds (Lukevics et al., 2001).

Structural and Spectroscopic Studies

- The structural and spectroscopic characteristics of thiophene derivatives, including those related to 3,5-dibromothiophene-2-carboxamide, have been extensively studied. These studies include crystal structure determination and analysis of molecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).

Biomedical Research

- In the context of biomedical research, derivatives of thiophene, including those related to 3,5-dibromothiophene-2-carboxamide, have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential therapeutic applications of these compounds in treating tuberculosis and other bacterial infections (Amini, Navidpour, & Shafiee, 2008).

Safety And Hazards

Orientations Futures

While specific future directions for 3,5-dibroMothiophene-2-carboxaMide are not available, research on thiophene derivatives is ongoing due to their wide range of applications in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, suggests potential for further functionalization .

Propriétés

Numéro CAS |

111860-06-1 |

|---|---|

Nom du produit |

3,5-dibroMothiophene-2-carboxaMide |

Formule moléculaire |

C5H3Br2NOS |

Poids moléculaire |

284.953 |

Nom IUPAC |

3,5-dibromothiophene-2-carboxamide |

InChI |

InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9) |

Clé InChI |

DNTNPJIUEVMHHF-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1Br)C(=O)N)Br |

Synonymes |

3,5-dibroMothiophene-2-carboxaMide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)

![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)